3-Cyano-5-(3-hydroxymethylphenyl)phenol
Description
3-Cyano-5-(3-hydroxymethylphenyl)phenol is a biphenyl derivative characterized by a central phenol ring substituted with a cyano (-CN) group at the 3-position and a 3-hydroxymethylphenyl group at the 5-position. The cyano group, an electron-withdrawing moiety, may increase the compound’s acidity compared to unsubstituted phenols .
Properties
IUPAC Name |
3-hydroxy-5-[3-(hydroxymethyl)phenyl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c15-8-11-5-13(7-14(17)6-11)12-3-1-2-10(4-12)9-16/h1-7,16-17H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRGUGPYYCWZRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)C#N)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684668 | |
| Record name | 5-Hydroxy-3'-(hydroxymethyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261918-91-5 | |
| Record name | 5-Hydroxy-3'-(hydroxymethyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-5-(3-hydroxymethylphenyl)phenol typically involves multi-step organic reactions. One common method includes the reaction of 3-hydroxybenzaldehyde with malononitrile in the presence of a base to form the intermediate compound, which is then subjected to further reactions to introduce the hydroxymethyl group and finalize the structure .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 3-Cyano-5-(3-hydroxymethylphenyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The phenolic hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 3-cyano-5-(3-carboxyphenyl)phenol.
Reduction: Formation of 3-amino-5-(3-hydroxymethylphenyl)phenol.
Substitution: Formation of various ethers or esters depending on the substituents used.
Scientific Research Applications
3-Cyano-5-(3-hydroxymethylphenyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyano-5-(3-hydroxymethylphenyl)phenol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The cyano group can act as an electrophile, while the hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s interactions with biological molecules.
Comparison with Similar Compounds
Structural and Substituent Variations
The following compounds share a biphenyl framework with 3-cyano-5-arylphenol backbones but differ in substituent groups:
Physicochemical Properties
- Acidity: The cyano group in 3-Cyano-5-(3-hydroxymethylphenyl)phenol lowers the pKa of the phenolic -OH compared to non-cyano analogs (e.g., methoxy-substituted derivatives in ). Fluorinated analogs (e.g., 1261919-07-6) may exhibit even lower pKa due to fluorine’s electron-withdrawing effects .
- Solubility: The hydroxymethyl group in the target compound likely enhances aqueous solubility relative to lipophilic analogs like 3-Cyano-5-(2,6-difluorophenyl)phenol . Methoxy-substituted derivatives (e.g., 1261924-88-2) may show intermediate solubility due to moderate polarity .
- Thermal Stability : Halogenated derivatives (e.g., chloro/fluoro in ) typically exhibit higher thermal stability, whereas hydroxymethyl-containing compounds may degrade at lower temperatures due to -OH reactivity.
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